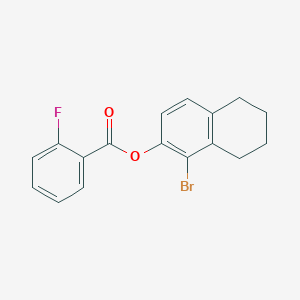
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)benzamide (also known as CFTR-Inhibitor-172) is a small molecule inhibitor that has been extensively studied for its potential in treating cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, causing chronic respiratory infections and other complications. CFTR-Inhibitor-172 works by blocking the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
作用機序
CFTR-Inhibitor-172 works by blocking the function of the CFTR protein, which is defective in CF patients. The CFTR protein is responsible for regulating the flow of salt and water in and out of cells, and its dysfunction leads to the thickening of mucus in the lungs and other organs. CFTR-Inhibitor-172 binds to a specific site on the CFTR protein, preventing it from functioning properly and reducing the production of mucus in the lungs.
Biochemical and Physiological Effects
CFTR-Inhibitor-172 has been shown to have several biochemical and physiological effects in CF patients. In vitro studies have shown that CFTR-Inhibitor-172 can reduce the production of mucus in the lungs, improve lung function, and reduce inflammation. In vivo studies have also shown that CFTR-Inhibitor-172 can reduce bacterial load in the lungs and improve lung function in CF mice models.
実験室実験の利点と制限
CFTR-Inhibitor-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it ideal for in vitro studies. It also has a high binding affinity for the CFTR protein, making it an effective inhibitor of CFTR function. However, CFTR-Inhibitor-172 has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has some off-target effects, which may affect its specificity for the CFTR protein.
将来の方向性
There are several future directions for CFTR-Inhibitor-172 research. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of CFTR-Inhibitor-172 in vivo to determine its effectiveness as a potential CF therapy. Additionally, further studies are needed to determine the long-term safety and efficacy of CFTR-Inhibitor-172 in CF patients. Finally, there is a need to develop more specific and effective inhibitors of the CFTR protein for the treatment of CF.
合成法
CFTR-Inhibitor-172 is synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the preparation of 3-chloro-4-methoxyaniline, which is then reacted with 2-(trifluoromethyl)benzoic acid to form the intermediate product. This intermediate product is then treated with thionyl chloride to form the final product, CFTR-Inhibitor-172.
科学的研究の応用
CFTR-Inhibitor-172 has been extensively studied for its potential in treating CF. In vitro studies have shown that CFTR-Inhibitor-172 can effectively block the function of the CFTR protein, leading to improved lung function and reduced inflammation in CF patients. In vivo studies have also shown promising results, with CFTR-Inhibitor-172 improving lung function and reducing bacterial load in CF mice models.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(8-12(13)16)20-14(21)10-4-2-3-5-11(10)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUXMTPFNZDDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)



![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)


![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)
![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)